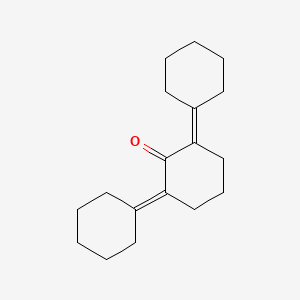

2,6-Di(cyclohexylidene)cyclohexan-1-one

Description

Structural Classification and Molecular Architecture

At its core, the molecule possesses a cyclohexanone (B45756) framework. Cyclohexanone itself is a common building block in organic synthesis and its chemistry is well-established. nih.gov The presence of the ketone group makes the adjacent alpha-carbons susceptible to a variety of chemical transformations.

The key features of 2,6-Di(cyclohexylidene)cyclohexan-1-one are the two cyclohexylidene substituents. A cyclohexylidene group is a cyclohexyl ring attached to a parent structure via a double bond. In this case, the double bonds are exocyclic to the central cyclohexanone ring. This linkage introduces sp² hybridized carbon atoms into the alpha positions of the ketone, influencing the electronic environment of the carbonyl group.

The substitution pattern at the 2 and 6 positions of the cyclohexanone ring suggests the potential for a degree of molecular symmetry. The central cyclohexanone ring, like cyclohexane (B81311) itself, is not planar and typically adopts a chair or boat conformation to minimize ring strain. researchgate.net The presence of the bulky cyclohexylidene groups at the alpha positions significantly influences the conformational preference and rigidity of the central ring.

Research Significance within Organic Synthesis and Materials Science

While specific, in-depth research applications for this compound are not extensively documented in the public domain, its structural motifs suggest potential areas of scientific interest.

Substituted cyclohexanones are widely recognized as versatile intermediates in organic synthesis. nih.gov They serve as precursors for a variety of more complex molecules, including natural products and pharmaceuticals. nih.gov The reactivity of the ketone and the alpha-carbons allows for a range of synthetic transformations. For instance, related bis(benzylidene)cycloalkanones have been utilized as building blocks in polymer architectures. researchgate.net These polymers can exhibit interesting properties such as high thermal stability and photo-curing abilities, making them potentially useful in adhesives, photo-resists, and other materials. researchgate.net

Given its structure, this compound could potentially serve as a monomer in polymerization reactions, leading to the formation of polymers with bulky, rigid cyclohexyl groups pendant to the main chain. Such polymers might be expected to have high glass transition temperatures and specific mechanical properties. However, detailed research findings on the polymerization or specific synthetic applications of this compound are not prominently reported.

| Property | Value |

| Molecular Formula | C₁₈H₂₆O |

| Molecular Weight | 258.40 g/mol |

| CAS Number | 3293-32-1 |

| Melting Point | 145-146 °C |

| Boiling Point | 399 °C at 760 mmHg |

| Density | 1.069 g/cm³ |

Structure

3D Structure

Properties

CAS No. |

3293-32-1 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2,6-di(cyclohexylidene)cyclohexan-1-one |

InChI |

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H2 |

InChI Key |

UXLWGCCTUFJXDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C2CCCC(=C3CCCCC3)C2=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di Cyclohexylidene Cyclohexan 1 One

Condensation Reactions as a Primary Synthetic Route

The principal method for synthesizing 2,6-di(cyclohexylidene)cyclohexan-1-one is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.org This reaction involves the base-catalyzed reaction between a ketone and an aldehyde or another ketone. khanacademy.org In the case of the target molecule, this translates to the reaction of cyclohexanone (B45756) with two equivalents of an appropriate cyclohexyl-containing aldehyde.

Utilization of Cyclohexanone as a Core Building Block

Cyclohexanone serves as the central scaffold in the synthesis of this compound. Its structure provides the six-membered ring and the carbonyl group that are fundamental to the final product. The α-hydrogens of cyclohexanone, which are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, are crucial for the condensation reaction. khanacademy.org In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate ion, which then acts as a nucleophile. taylorandfrancis.com

Reactant Selection: Cyclohexylaldehyde and Related Precursors

The synthesis of this compound necessitates a reactant that can provide the two cyclohexylidene moieties. The logical choice for this is cyclohexanecarboxaldehyde (B41370). In a crossed aldol condensation, the aldehyde typically acts as the electrophile. researchgate.net For a successful and high-yielding crossed aldol reaction, it is often desirable that one of the carbonyl compounds does not have α-hydrogens, thus preventing self-condensation. libretexts.org Cyclohexanecarboxaldehyde does possess an α-hydrogen, which could potentially lead to a mixture of products. However, aldehydes are generally more reactive electrophiles than ketones, which can favor the desired crossed-condensation pathway. nih.gov

Optimized Reaction Conditions and Yield Enhancement Strategies

To maximize the yield of the desired this compound and minimize side products, careful optimization of reaction conditions is essential. Key parameters to control include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

Table 1: Key Parameters for Optimizing the Synthesis of this compound

| Parameter | Strategy for Yield Enhancement | Rationale |

| Catalyst | Use of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). | Strong bases effectively generate the cyclohexanone enolate required for the nucleophilic attack. |

| Solvent | Solvent-free conditions or use of a high-boiling point solvent. | Solvent-free reactions, particularly with solid catalysts, have been shown to provide quantitative yields in related Claisen-Schmidt reactions. nih.gov High-boiling solvents can facilitate the dehydration step of the condensation. |

| Temperature | Elevated temperatures are often employed. | Heat typically promotes the dehydration of the initial aldol addition product to form the stable α,β-unsaturated ketone. libretexts.org |

| Reactant Ratio | A molar ratio of cyclohexanone to cyclohexanecarboxaldehyde of approximately 1:2 is theoretically required. | Using a slight excess of the aldehyde can help to drive the reaction towards the formation of the di-substituted product. |

| Reaction Control | Slow, dropwise addition of the enolizable ketone (cyclohexanone) to a mixture of the aldehyde and the base catalyst. | This strategy keeps the concentration of the enolate low, minimizing self-condensation of the ketone and favoring the reaction with the more electrophilic aldehyde. researchgate.net |

Exploration of Catalytic Systems in Synthesis

The choice of catalyst is pivotal in directing the outcome of the condensation reaction. While traditional base catalysis is common, research into more advanced catalytic systems aims to improve selectivity, efficiency, and environmental friendliness.

Acid-Catalyzed Approaches in Analogue Synthesis

Acid-catalyzed aldol condensations represent an alternative to base-catalyzed methods. vaia.com In this approach, the ketone is converted to its enol form, which then acts as the nucleophile. vaia.com The acid catalyst also activates the carbonyl group of the aldehyde, making it more electrophilic. vaia.com While effective for some aldol reactions, acid catalysis can sometimes lead to a wider array of byproducts and may require harsher conditions. For the self-condensation of cyclohexanone, various acid catalysts have been explored. nist.gov

Novel Catalysts for Improved Selectivity and Efficiency

The development of novel catalytic systems is an active area of research aimed at overcoming the limitations of traditional methods. These include:

Solid Acid and Base Catalysts: Heterogeneous catalysts, such as alumina-promoted systems, offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. Microwave-assisted reactions using solid catalysts have shown to be efficient and environmentally benign for crossed-aldol condensations of cyclic ketones. researchgate.net

Synergistic Catalysis: Dual catalytic systems, such as a combination of gold and iron catalysts, have been developed for regioselective crossed aldol reactions under mild conditions. nih.gov These systems can offer high efficiency and selectivity by activating the reactants through different mechanisms.

Biocatalysis: Enzymes, such as aldolases, are being explored for their potential to catalyze carbon-carbon bond formation with high stereoselectivity under mild, environmentally friendly conditions. nih.gov

While the application of these novel catalysts specifically for the synthesis of this compound has not been explicitly reported in the searched literature, they represent promising avenues for future research to develop more efficient and selective synthetic routes.

Chemical Reactivity and Transformation Pathways of 2,6 Di Cyclohexylidene Cyclohexan 1 One

Fundamental Reaction Types

As an α,β-unsaturated ketone, 2,6-di(cyclohexylidene)cyclohexan-1-one possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbons of the cyclohexylidene groups. pressbooks.pub The electronegative oxygen atom withdraws electron density, creating a partial positive charge on both the carbonyl carbon and, through resonance, the β-carbons. pressbooks.pubopenstax.org This dual reactivity leads to two main pathways for nucleophilic addition: direct addition (1,2-addition) and conjugate addition (1,4-addition). openstax.org

Direct (1,2-) Addition: This pathway involves the nucleophile attacking the electrophilic carbonyl carbon directly. This type of reaction is typical for strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. openstax.orgwikipedia.org The immediate product is an alkoxide, which upon protonation yields a tertiary alcohol.

Conjugate (1,4-) Addition (Michael Addition): This pathway involves the nucleophile adding to one of the β-carbons of the exocyclic C=C double bonds. fiveable.me This is favored by "softer," weaker nucleophiles like amines, cyanides, and organocuprates (Gilman reagents). pressbooks.publibretexts.org The attack forms a resonance-stabilized enolate ion intermediate, which is then protonated at the α-carbon to yield a saturated ketone product, with the nucleophile attached at the β-position. fiveable.melibretexts.org Under typical reversible reaction conditions, the more stable conjugate addition product is often obtained exclusively. openstax.orglibretexts.org

The table below summarizes the expected outcomes of nucleophilic addition to α,β-unsaturated ketones like this compound.

| Reaction Type | Nucleophile Type | Example Nucleophiles | Initial Product | Final Product (after workup) |

| Direct Addition (1,2-Addition) | Strong, "Hard" Nucleophiles | Grignard Reagents (R-MgX), Organolithiums (R-Li) openstax.orgwikipedia.org | Alkoxide | Tertiary Alcohol |

| Conjugate Addition (1,4-Addition) | Weaker, "Soft" Nucleophiles | Amines (R₂NH), Organocuprates (R₂CuLi), H₂O, ROH pressbooks.pubopenstax.orglibretexts.org | Resonance-Stabilized Enolate Ion fiveable.me | β-Substituted Ketone |

Role as a Strategic Building Block in Organic Synthesis

The structural rigidity and multiple reactive sites of this compound make it a valuable starting material, or "building block," in organic synthesis. ontosight.ai Such building blocks are fundamental components used for the construction of more elaborate molecular structures. researchgate.netcarlroth.com

The compound serves as a scaffold for creating complex molecules with specific structural features. ontosight.ai Its rigid framework and the potential for stereocontrolled additions allow for the synthesis of intricate architectures. By choosing appropriate reagents, chemists can selectively functionalize the carbonyl group or the exocyclic double bonds, adding new rings or stereocenters. For instance, the conjugate addition of a functionalized nucleophile can introduce a side chain that can be further manipulated to build complex acyclic or heterocyclic systems. The core structure is also related to cyclohexenone, a versatile intermediate widely used in the synthesis of pharmaceuticals and fragrances. wikipedia.org

The structure of this compound is well-suited for serving as an intermediate in the synthesis of polycyclic compounds. mun.ca Polycyclic aromatic hydrocarbons and related structures are often built by assembling smaller cyclic units. mun.carsc.org The existing rings and reactive functional groups of the title compound can be elaborated into fused or bridged ring systems through various synthetic strategies. For example, the ketone functionality allows for reactions like the Robinson annulation, a powerful method for forming a new six-membered ring, which could lead to the construction of steroid-like or other polycyclic frameworks. The use of such intermediates is a key strategy in the synthesis of complex natural products. wikipedia.org

Mechanistic Studies of Related Condensation Pathways

The synthesis of this compound itself typically proceeds via a condensation reaction. ontosight.ai Understanding the mechanism of this formation is crucial for controlling the reaction and optimizing yields.

The formation of this compound from cyclohexanone (B45756) is a classic example of a self-condensation reaction, specifically a double Aldol (B89426) condensation. The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netmasterorganicchemistry.com The mechanism can be catalyzed by either acid or base, though base-catalysis is common for ketone self-condensation. masterorganicchemistry.comchemtube3d.com

The base-catalyzed mechanism involves the following key steps:

Enolate Formation: A base (e.g., hydroxide) removes an acidic α-hydrogen from a cyclohexanone molecule to form a resonance-stabilized enolate ion. masterorganicchemistry.com

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. masterorganicchemistry.com This forms a new carbon-carbon bond and results in a β-hydroxy ketone, also known as an "aldol" adduct. researchgate.net

Dehydration (Condensation): The aldol adduct is often unstable, especially with heating, and readily eliminates a molecule of water. masterorganicchemistry.com The α-hydrogen is removed by a base, and the hydroxyl group leaves, forming a C=C double bond in conjugation with the carbonyl group. This yields 2-cyclohexylidenecyclohexanone.

Second Condensation: The process repeats on the other side of the now singly-substituted cyclohexanone. An enolate is formed at the other α-position, which then attacks a third equivalent of cyclohexanone. Subsequent dehydration yields the final product, this compound.

Acid-catalyzed mechanisms are also possible, proceeding through an enol intermediate. chemtube3d.comlibretexts.org Mechanistic studies on similar systems have confirmed that for many base-catalyzed aldol condensations, the final dehydration step (E1cB mechanism) is the rate-limiting step of the reaction. researchgate.net

The table below outlines the fundamental steps in the base-catalyzed formation pathway.

| Step | Description | Reactants | Key Intermediate | Product of Step |

| 1 | Enolate Formation | Cyclohexanone, Base (e.g., OH⁻) | - | Cyclohexanone Enolate |

| 2 | Nucleophilic Attack (1st) | Cyclohexanone Enolate, Cyclohexanone | - | β-hydroxy ketone (Aldol Adduct) |

| 3 | Dehydration (1st) | Aldol Adduct, Base | - | 2-Cyclohexylidenecyclohexanone |

| 4 | Second Condensation | 2-Cyclohexylidenecyclohexanone, Cyclohexanone, Base | Enolate of 2-Cyclohexylidenecyclohexanone | This compound |

Stereochemical Considerations in Product Formation

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemical reactivity, particularly in reactions that introduce new stereocenters. The planar nature of the cyclohexanone ring is distorted by the two bulky cyclohexylidene substituents, which can influence the approach of reagents and thus the stereochemistry of the products.

Detailed research findings on the stereoselective reactions of this compound are not extensively documented. However, studies on structurally related compounds, such as cis-2,6-dimethylcyclohexanone, offer valuable insights into the factors governing stereoselectivity. The reduction of cis-2,6-dimethylcyclohexanone has been shown to yield different ratios of cis and trans isomers depending on the reducing agent and the solvent used. This highlights the delicate balance of steric and electronic effects that control the facial selectivity of the carbonyl group.

For instance, the reduction of cis-2,6-dimethylcyclohexanone with sodium borohydride (B1222165) in methanol (B129727) predominantly forms the axial alcohol, an outcome that is influenced by the solvent environment. In contrast, using a bulkier reducing agent would be expected to favor attack from the less hindered face, leading to the equatorial alcohol. These principles can be extrapolated to predict the stereochemical course of reactions involving this compound. The large cyclohexylidene groups would be expected to create significant steric hindrance, likely directing incoming nucleophiles to the less hindered face of the cyclohexanone ring, leading to a high degree of stereocontrol in addition reactions.

Table 1: Stereoselective Reduction of a Related Cyclohexanone Derivative

| Substrate | Reducing Agent | Solvent | Major Product | Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|---|

| cis-2,6-Dimethylcyclohexanone | Sodium Borohydride | Methanol | Axial Alcohol | Predominant |

| cis-2,6-Dimethylcyclohexanone | Lithium Aluminum Hydride | Diethyl Ether | - | Low Selectivity |

This table is based on data for a related compound and serves to illustrate the principles of stereoselective reduction.

Cyclization Reactions and Annulation Chemistry of Related Compounds

The structural motif of this compound, featuring a ketone flanked by exocyclic double bonds, presents intriguing possibilities for cyclization and annulation reactions. While specific examples involving this exact compound are not readily found in the literature, the reactivity of similar α,β-unsaturated ketones provides a framework for understanding its potential in ring-forming transformations.

One of the most powerful and widely used methods for the formation of a six-membered ring onto an existing ketone is the Robinson annulation . This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the new ring. While this compound itself is the product of a condensation reaction, its underlying structure is related to the types of molecules that undergo annulation.

For instance, a related compound, 2-(1-cyclohexenyl)cyclohexanone, which possesses an endocyclic double bond conjugated to the ketone, is a classic substrate for further annulation reactions. The enolate of this compound could, in principle, react with another α,β-unsaturated system to build more complex polycyclic structures.

Furthermore, the reactivity of the exocyclic double bonds in this compound could be harnessed in other types of cyclization reactions. For example, Diels-Alder reactions, where the exocyclic double bond acts as a dienophile, could lead to the formation of spirocyclic systems.

Research on a structurally analogous compound, 2,6-dibenzylidenecyclohexanone, has shown that it can undergo a retro-Claisen-Schmidt reaction in high-temperature water. researchgate.net This reaction involves the cleavage of the carbon-carbon double bonds, leading to the formation of benzaldehyde (B42025) and cyclohexanone. While this is a ring-opening rather than a ring-forming reaction, it demonstrates the reactivity of the exocyclic double bonds and suggests that under different conditions, cyclization pathways could be accessible.

Table 2: Examples of Annulation and Cyclization Reactions of Related Ketones

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Robinson Annulation | Cyclohexanone and Methyl Vinyl Ketone | α,β-Unsaturated Fused Ring System |

| Retro-Claisen-Schmidt | 2,6-Dibenzylidenecyclohexanone | Aryl Aldehyde and Cyclohexanone |

This table provides examples of reactions for related compounds to illustrate the chemical principles.

Advanced Spectroscopic and Crystallographic Characterization of 2,6 Di Cyclohexylidene Cyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For 2,6-di(cyclohexylidene)cyclohexan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from analogous structures like 2,6-bis(benzylidene)cyclohexanone derivatives, the chemical shifts can be predicted. researchgate.net

The protons on the central cyclohexanone (B45756) ring would likely appear as multiplets in the aliphatic region. The four protons at the C-4 and C-5 positions would be expected to resonate at approximately 1.7-1.9 ppm, while the four protons at the C-3 and C-5 positions of the central ring would likely be shifted downfield to around 2.8-3.0 ppm due to their proximity to the exocyclic double bonds. researchgate.net

The protons on the two cyclohexylidene rings would also produce characteristic signals. The eight allylic protons (adjacent to the C=C double bond) would be expected around 2.2-2.5 ppm. The remaining twelve protons on the cyclohexylidene rings would likely appear as complex multiplets in the upfield region, around 1.5-1.7 ppm.

The following table outlines the expected ¹H NMR chemical shifts for this compound, extrapolated from data on its analogs.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Central Ring (C4-H₂, C5-H₂) | ~ 1.7 - 1.9 | Multiplet |

| Central Ring (C3-H₂, C5-H₂) | ~ 2.8 - 3.0 | Multiplet |

| Cyclohexylidene (allylic CH₂) | ~ 2.2 - 2.5 | Multiplet |

| Cyclohexylidene (other CH₂) | ~ 1.5 - 1.7 | Multiplet |

Spin-spin coupling constants (J-values) would be crucial for confirming the connectivity of the protons. For instance, triplet or multiplet patterns for the central ring protons would arise from coupling with their neighbors. researchgate.net

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For the symmetric this compound, fewer signals than the total number of carbons would be expected.

The most downfield signal would be the carbonyl carbon (C=O) of the cyclohexanone ring, anticipated in the range of δ 190-210 ppm. researchgate.netsigmaaldrich.com The sp² hybridized carbons of the exocyclic double bonds would appear in the δ 125-140 ppm region. The remaining sp³ hybridized carbons of the cyclohexanone and cyclohexylidene rings would resonate in the upfield region of the spectrum, typically between δ 20-40 ppm. researchgate.net

The table below summarizes the predicted ¹³C NMR chemical shifts.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 190 - 210 |

| Exocyclic C=C | ~ 125 - 140 |

| Central Ring (C3, C5) | ~ 28 - 30 |

| Central Ring (C4) | ~ 23 - 25 |

| Cyclohexylidene (sp³ carbons) | ~ 20 - 40 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. nist.govspectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. spectrabase.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (like the carbonyl and the sp² carbons with no attached protons) and for piecing together the molecular fragments. spectrabase.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the molecule's three-dimensional structure and stereochemistry. nih.gov

Vibrational Spectroscopy for Functional Group Analysis (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a few key absorption bands.

The most characteristic peak would be the strong stretching vibration of the carbonyl group (C=O), which is expected to appear in the range of 1660-1715 cm⁻¹. researchgate.netnih.gov The exact position would be influenced by the conjugation with the exocyclic double bonds. The stretching of these C=C double bonds would likely give rise to one or more bands in the 1600-1650 cm⁻¹ region. researchgate.net The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and potentially weak C-H stretches for the vinylic positions just above 3000 cm⁻¹. researchgate.net

The following table presents the expected characteristic IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~ 1660 - 1715 | Strong |

| C=C Stretch (Exocyclic) | ~ 1600 - 1650 | Medium to Strong |

| C-H Stretch (sp³) | < 3000 | Medium to Strong |

| C-H Bending | ~ 1450 | Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₈H₂₆O), the molecular weight is 258.4 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 258.

The fragmentation pattern would likely involve characteristic losses of molecular fragments. Based on the analysis of related compounds like 2,6-bis(phenylmethylene)-cyclohexanone, common fragmentation pathways could include the cleavage of the cyclohexylidene groups. nist.gov Fragmentation of the central cyclohexanone ring is also a possibility, leading to a variety of smaller charged fragments. Analysis of the mass spectrum of cyclohexanone itself shows characteristic fragmentation patterns that could also be relevant to the fragmentation of the central ring in the target molecule. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While no crystal structure for this compound is available, studies on numerous 2,6-bis(benzylidene)cyclohexanone derivatives provide significant insight into the likely solid-state conformation. gdckathua.inresearchgate.netresearchgate.net

Theoretical Chemistry and Computational Modeling of 2,6 Di Cyclohexylidene Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and thermodynamic properties of organic molecules. researchgate.netmdpi.com For 2,6-di(cyclohexylidene)cyclohexan-1-one, DFT calculations would be the primary tool for predicting its most stable three-dimensional structure.

The process would involve starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to balance computational cost and accuracy. acs.org

Key outputs from DFT calculations on this molecule would include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the lowest energy conformation. This would reveal the planarity of the conjugated system and the specific chair or boat-like conformations of the cyclohexyl rings.

Thermodynamic Properties: Calculation of electronic energy, enthalpy, and Gibbs free energy, allowing for the comparison of the relative stabilities of different possible isomers or conformers.

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used to characterize the molecule and confirm that the optimized structure is a true energy minimum.

Hypothetical DFT-Calculated Geometrical Parameters

This table illustrates the type of data that would be generated from a DFT geometry optimization of this compound. The values are representative examples for a cross-conjugated ketone system.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| C=C (exocyclic) | 1.35 Å | |

| C-C (ring) | 1.53 Å | |

| Bond Angle | C-C(=O)-C | 118° |

| C-C=C (exocyclic) | 121° | |

| Dihedral Angle | C=C-C=C | ~15° (slight twist) |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular systems without reliance on empirical parameters. researchgate.net While computationally more demanding than DFT, they are invaluable for high-accuracy energy calculations and for studying systems where DFT may have limitations.

For this compound, ab initio calculations would be particularly useful for:

Conformational Analysis: The flexible cyclohexylidene rings can adopt various conformations. youtube.comacs.orgsapub.org Ab initio methods could be used to accurately calculate the energy differences between these conformers to identify the global minimum and relevant low-energy structures. researchgate.net

Electronic Structure Analysis: These methods provide detailed information about the molecular orbitals (e.g., HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov Analysis of the molecular orbitals would show the delocalization of π-electrons across the conjugated system.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. researchgate.netrsc.orgnih.gov MD simulations would provide a picture of how this compound behaves in a realistic environment, such as in a solvent or at a specific temperature. researchgate.netmdpi.com

The cyclohexyl and cyclohexylidene rings of the molecule are not static; they undergo constant flexing and twisting. rsc.orgacs.orgresearchgate.net MD simulations can track these conformational changes over nanoseconds or longer, providing insights that are inaccessible through static calculations.

An MD simulation would involve:

Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system.

Placing the molecule in a simulated box, often with solvent molecules.

Solving Newton's equations of motion for every atom, generating a trajectory of atomic positions and velocities over time.

The properties and reactivity of a molecule can be significantly influenced by the surrounding solvent. acs.orgchemrxiv.orgrsc.orgresearchgate.netcdnsciencepub.com MD simulations explicitly model solute-solvent interactions, providing a detailed understanding of these effects. For this compound, which has a polar carbonyl group and large nonpolar regions, the choice of solvent would be critical.

MD simulations could be used to study:

Solvation Shell Structure: How solvent molecules (e.g., polar ethanol (B145695) vs. nonpolar hexane) arrange themselves around the carbonyl group and the hydrocarbon rings.

Hydrogen Bonding: If protic solvents are used, MD can quantify the dynamics of hydrogen bond formation and breaking with the carbonyl oxygen.

Reactivity Changes: By calculating the potential of mean force (PMF) along a reaction coordinate, MD can help predict how the solvent environment alters the energy barrier of a chemical reaction, thereby affecting its rate. chemrxiv.org

Illustrative MD Simulation Parameters for Solvent Analysis

This table shows typical parameters that would be set for an MD simulation to study solvent effects.

| Parameter | Value | Purpose |

| Force Field | GROMOS, AMBER | Defines inter- and intramolecular forces. |

| Solvent Models | SPC/E (for water), OPLS-AA (for organic solvents) | Represents the properties of the solvent. |

| System Size | ~5000 solvent molecules | Creates a realistic bulk solvent environment. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a statistical approach used to build models that correlate the chemical structure of a compound with its physicochemical properties. nih.govmdpi.com The goal is to predict the properties of new or untested compounds based solely on their molecular structure. researchgate.net

For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. researchgate.netcedia.edu.ec The process involves:

Data Set Collection: Gathering experimental data for a series of structurally related ketones.

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule that encode structural, electronic, and topological information.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that links a subset of the most relevant descriptors to the property of interest. researchgate.net

Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process. researchgate.net

While no specific QSPR model for this compound exists, one could be developed to place its properties within the context of other α,β-unsaturated and cyclic ketones.

Force-Field and Semi-Empirical Computational Approaches

The computational investigation of complex molecules such as this compound provides invaluable insights into their structure, stability, and reactivity. Force-field and semi-empirical methods, while less computationally intensive than higher-level ab initio calculations, offer a powerful means to explore the conformational landscape and electronic properties of this sterically hindered ketone.

Force-field methods, also known as molecular mechanics, conceptualize a molecule as a collection of atoms held together by springs, where the energy of the system is calculated as a function of the nuclear positions only. wustl.edu This empirical approach is particularly well-suited for analyzing the conformational possibilities of large molecules. wustl.edu For this compound, a key challenge lies in the numerous degrees of freedom, primarily arising from the rotation around the exocyclic double bonds and the conformational flexibility of the three cyclohexane (B81311) rings.

The conformational analysis of disubstituted cyclohexanes is a foundational concept for understanding this molecule. openstax.orglibretexts.orglibretexts.org The stability of various conformers is largely dictated by steric interactions, such as 1,3-diaxial interactions, which are minimized when bulky substituents occupy equatorial positions. openstax.orglibretexts.org In the case of this compound, the central cyclohexanone (B45756) ring and the two cyclohexylidene substituents can adopt various chair, boat, and twist-boat conformations, each with a distinct energy profile.

A systematic force-field study would involve a conformational search to identify the global energy minimum and other low-energy conformers. This process would calculate the steric energy contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. The results would likely indicate a strong preference for conformations that minimize steric clash between the cyclohexylidene groups and the central ring.

Semi-empirical methods, which incorporate some quantum mechanical principles but use parameters derived from experimental data to simplify calculations, can provide information about the electronic structure of this compound. These methods are capable of modeling the conjugated α,β-unsaturated ketone system present in the molecule, where the π-systems of the cyclohexylidene double bonds interact with the carbonyl group. libretexts.orglibretexts.org This conjugation influences the molecule's reactivity, directing nucleophiles to either the carbonyl carbon (1,2-addition) or the β-carbon of the exocyclic double bond (1,4-conjugate addition). libretexts.org

Computational modeling using semi-empirical methods could elucidate the distribution of electron density and identify the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the regioselectivity of its reactions. For instance, the calculated partial charges on the atoms would highlight the electrophilic and nucleophilic centers of the molecule.

The inherent steric hindrance in this compound, a feature noted in studies of other bulky ketones, presents a significant factor in its computational analysis. nih.govacs.org This steric crowding can influence the planarity of the conjugated system and, consequently, its electronic properties.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical findings from a force-field conformational analysis and a semi-empirical electronic structure calculation for this compound.

Interactive Data Table: Hypothetical Conformational Analysis Data

This table showcases potential energy contributions for different conformers of this compound as would be determined by a force-field calculation. The conformer with the lowest total steric energy is predicted to be the most stable.

| Conformer | Bond Stretching Energy (kcal/mol) | Angle Bending Energy (kcal/mol) | Torsional Strain Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Total Steric Energy (kcal/mol) |

| Chair-Chair-Chair (Equatorial) | 5.2 | 8.1 | 12.5 | 4.3 | 30.1 |

| Chair-Chair-Boat (Equatorial) | 5.5 | 8.9 | 15.8 | 6.7 | 36.9 |

| Twist-Boat-Chair-Chair | 6.1 | 9.5 | 18.2 | 8.1 | 41.9 |

Interactive Data Table: Hypothetical Semi-Empirical Electronic Properties

This table provides an example of electronic properties for the most stable conformer of this compound that could be obtained from a semi-empirical calculation. These values are instrumental in understanding the molecule's reactivity.

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 2.8 D |

| Partial Charge on Carbonyl Carbon | +0.45 e |

| Partial Charge on β-Carbon | +0.15 e |

Advanced Applications in Materials Science and Engineering

Development of Materials with Unique Mechanical Properties

The incorporation of bulky, rigid structural units into polymer chains is a well-established strategy for enhancing their mechanical performance. The adamantane (B196018) molecule, another bulky cyclic hydrocarbon, is known to improve the thermal and mechanical properties of polymers when used as a pendant group. researchgate.netwikipedia.org The two cyclohexylidene groups in 2,6-Di(cyclohexylidene)cyclohexan-1-one are expected to impart significant steric hindrance, restricting the mobility of polymer chains and leading to materials with increased stiffness and potentially higher tensile strength. researchgate.net

The introduction of such bulky side groups can significantly influence the mechanical properties of polymers. ebrary.net For instance, cyclic olefin copolymers (COCs) containing bulky norbornene derivatives exhibit high glass transition temperatures (Tg) and improved mechanical strength compared to their less bulky counterparts. researchgate.net Similarly, polyimides with bulky aromatic side chains have been shown to possess good thermal stability and mechanical strength. nih.gov While elastomers with bulky side chains can exhibit good flexibility and elongation, the rigidity of the cyclohexylidene groups is more likely to contribute to increased modulus and hardness. nih.goveolss.net

The stress-strain behavior of polymers is a critical indicator of their mechanical properties. researchgate.netgoogle.com For polymers incorporating this compound, a higher Young's modulus would be anticipated, indicating greater stiffness. researchgate.net The ultimate tensile strength may also be enhanced due to the rigid nature of the incorporated units, which can effectively reinforce the polymer matrix. nasa.gov

| Mechanical Property | Expected Influence | Rationale (based on analogous systems) |

|---|---|---|

| Tensile Modulus (Stiffness) | Increase | Bulky, rigid cyclohexylidene groups restrict chain mobility, similar to adamantane and norbornene in other polymers. researchgate.netresearchgate.net |

| Tensile Strength | Potential Increase | The rigid structure can act as a reinforcing agent within the polymer matrix. nih.govnasa.gov |

| Elongation at Break | Decrease | Increased rigidity typically leads to reduced flexibility and ductility. nih.gov |

| Hardness | Increase | Restricted chain movement and increased intermolecular forces lead to a harder material. nih.gov |

Tailoring of Materials for Enhanced Optical Properties

Research on other alicyclic polymers has shown that it is possible to achieve a high refractive index while maintaining good optical transparency. acs.orgacs.org For instance, polymers derived from monomers containing sulfur atoms and alicyclic structures have demonstrated high refractive indices. researchgate.net The introduction of sulfur into the polymer backbone containing this compound could be a viable strategy to further enhance its refractive index. wikipedia.org

Another important optical property is the Abbe number, which is a measure of the material's optical dispersion. A high Abbe number (low dispersion) is desirable for lens applications to minimize chromatic aberration. acs.org The relationship between refractive index and Abbe number is often inversely proportional, but careful molecular design can optimize both properties. acs.org

| Optical Property | Predicted Characteristic | Rationale and Potential for Enhancement |

|---|---|---|

| Refractive Index (n) | Moderate to High | The bulky alicyclic structure can lead to dense packing, increasing the refractive index. aalto.fi Further enhancement is possible with the incorporation of sulfur or other highly polarizable atoms. wikipedia.org |

| Optical Transparency | High | The absence of strongly absorbing chromophores in the visible region should result in good transparency. acs.org |

| Abbe Number (Vd) | Moderate | Generally, a trade-off with refractive index. Molecular design can be used to optimize for low dispersion. acs.org |

| Birefringence | Low | The non-planar, isotropic nature of the cyclohexylidene groups can lead to low birefringence. researchgate.net |

Integration into Polymer Systems as a Monomeric Unit or Structural Modifier

The incorporation of this compound as a monomeric unit is expected to lead to the formation of rigid-rod or semi-rigid polymers. google.com The steric hindrance from the two cyclohexylidene groups would significantly restrict the rotational freedom of the polymer backbone, leading to a more extended chain conformation. rsc.org This rigidity is a key characteristic of high-performance polymers, often leading to enhanced thermal stability and mechanical strength. nih.govwikipedia.org The synthesis of such polymers could potentially be achieved through various polymerization techniques, including those that are tolerant of ketone functionalities. nih.govchemicalbook.com

The bulky and non-planar structure of this compound is likely to disrupt the regular packing of polymer chains, thereby influencing the degree of crystallinity. researchgate.netiupac.org Depending on the polymer backbone and the concentration of this monomeric unit, it could either inhibit crystallization, leading to amorphous materials with potentially high glass transition temperatures (Tg), or it could promote the formation of specific crystalline morphologies. researchgate.netacs.org The Tg of a polymer is often increased by the presence of bulky side groups that restrict segmental motion. researchgate.netacs.org Therefore, polymers incorporating this compound are expected to exhibit elevated glass transition temperatures and enhanced thermal stability. researchgate.netbaydaauniv.nete-bookshelf.deresearchgate.netr-techmaterials.com

| Thermal Property | Expected Effect | Underlying Mechanism |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky cyclohexylidene groups restrict the segmental motion of the polymer chains. researchgate.netacs.org |

| Crystallinity | Likely Decrease | The non-planar and bulky structure can disrupt the regular packing required for crystallization, leading to more amorphous polymers. researchgate.netiupac.org |

| Thermal Stability | Enhancement | The rigid structure and potentially higher Tg contribute to improved stability at elevated temperatures. researchgate.netbaydaauniv.net |

Exploration in Photochromic and Liquid Crystal Materials Research (drawing from related structures)

The structure of this compound, with its rigid core, suggests potential for its derivatives to be used in the field of liquid crystals and photochromic materials. acs.orgnih.gov Liquid crystal polymers often contain rigid, rod-like mesogenic units. rsc.orgyoutube.com While the parent compound itself may not be mesogenic, appropriate modification could lead to the formation of liquid crystalline phases. For example, the synthesis of derivatives with elongated, polarizable groups could induce mesogenic behavior. google.comdtic.mil

The ketone group in this compound opens up possibilities for creating photochromic materials. Ketones are known to undergo photochemical reactions, and this reactivity can be harnessed to create materials that change color upon exposure to light. acs.orgnih.gov For instance, some ketone-containing polymers exhibit photochromism through mechanisms like photoenolization. acs.org Furthermore, the rigid structure of the molecule could provide a stable matrix for photochromic dyes, potentially enhancing their performance and durability. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 2,6 Di Cyclohexylidene Cyclohexan 1 One

Development of Environmentally Benign Synthetic Pathways

The traditional synthesis of 2,6-di(cyclohexylidene)cyclohexan-1-one often relies on acid or base-catalyzed condensation reactions which can generate significant waste and utilize harsh conditions. evitachem.com Future research should prioritize the development of more sustainable and environmentally friendly synthetic methodologies.

A key area of investigation would be the exploration of green catalysts . This could involve the use of solid acid catalysts, such as zeolites or functionalized silicas, which can be easily recovered and reused, minimizing waste. Another promising approach is the use of biocatalysts, such as immobilized lipases or aldolases, which operate under mild conditions in aqueous media, offering a significant reduction in environmental impact.

Furthermore, the implementation of alternative energy sources for reaction activation should be explored. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of related compounds. ulisboa.pt Similarly, ultrasound-assisted synthesis could offer a low-energy alternative to conventional heating. researchgate.net

The development of solvent-free or green solvent-based reaction conditions is another critical avenue. Research into solid-state reactions or the use of benign solvents like water, supercritical fluids, or ionic liquids could drastically reduce the environmental footprint of the synthesis. A comparative study of these green approaches is essential to identify the most efficient and sustainable pathway.

Table 1: Potential Green Synthetic Approaches for this compound

| Approach | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Catalyst reusability, reduced corrosion, simplified work-up. | Screening of various solid acids (zeolites, clays, resins), optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification of suitable enzymes, enzyme immobilization, reaction engineering. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, energy efficiency. | Optimization of microwave parameters, investigation of solvent-free conditions. |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification. | Exploration of solid-state reactions, mechanochemical methods. |

Investigation of Asymmetric Synthesis and Chiral Induction

The molecular structure of this compound possesses the potential for chirality, yet its asymmetric synthesis has not been explored. The development of enantiomerically pure forms of this compound could open doors to applications in chiral recognition, asymmetric catalysis, and advanced materials.

A primary research direction is the use of chiral organocatalysts . Proline and its derivatives, as well as chiral phosphoric acids, have been successfully employed in the asymmetric synthesis of various cyclohexanone (B45756) derivatives and could be adapted for the enantioselective synthesis of this compound. semanticscholar.org The challenge will lie in controlling the stereochemistry at the two stereogenic centers.

Another promising avenue is metal-catalyzed asymmetric synthesis . Chiral transition metal complexes, for example, those based on rhodium, palladium, or iridium, could be investigated for their ability to catalyze the asymmetric aldol (B89426) condensation or related reactions leading to the target molecule.

Furthermore, the concept of chiral induction using chiral auxiliaries attached to the cyclohexanone or cyclohexylidene precursors could be explored. While potentially less atom-economical, this approach can provide a reliable route to specific stereoisomers. The use of naturally derived chiral building blocks could also be a viable strategy. The bulky cyclohexylidene groups may offer significant steric hindrance, which could be exploited for achieving high diastereoselectivity. orgsyn.org

Rational Design of Derivatives for Targeted Material Applications

The rigid and bulky structure of this compound makes it an interesting scaffold for the design of novel materials with tailored properties. Future research should focus on the rational design and synthesis of its derivatives for specific applications.

One exciting area is the development of liquid crystals . The introduction of mesogenic groups, such as phenyl or biphenyl (B1667301) units, onto the cyclohexanone core could lead to new classes of liquid crystalline materials. The unique shape of the parent molecule could induce novel mesophases and electro-optical properties. Studies on related 2,6-bis(benzylidene)cyclohexanone have already demonstrated the potential for liquid crystalline behavior. researchgate.net

The synthesis of polymers incorporating the this compound moiety is another promising direction. This could be achieved by functionalizing the molecule with polymerizable groups, such as vinyl or acrylate (B77674) functions. The resulting polymers might exhibit enhanced thermal stability, mechanical strength, or specific optical properties due to the rigid core.

Furthermore, the exploration of its derivatives as photoactive materials is warranted. The conjugated enone system within the molecule suggests potential for photochemical reactions and applications in photolithography or as photo-responsive materials. The synthesis and study of derivatives with extended conjugation could lead to materials with interesting photophysical properties.

Table 2: Potential Material Applications and Corresponding Design Strategies

| Application Area | Design Strategy | Key Properties to Investigate |

| Liquid Crystals | Introduction of mesogenic side chains. | Mesophase behavior, clearing points, dielectric anisotropy. |

| High-Performance Polymers | Incorporation into polymer backbones or as pendant groups. | Thermal stability (TGA), mechanical properties (tensile strength), refractive index. |

| Photoactive Materials | Synthesis of derivatives with extended π-systems. | UV-Vis absorption, fluorescence, photochemical reactivity. |

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The unique shape and electronic properties of this compound make it a compelling candidate for studies in supramolecular chemistry. The carbonyl group can act as a hydrogen bond acceptor, while the hydrophobic cyclohexyl rings can engage in van der Waals interactions, driving self-assembly processes.

Future research should investigate the ability of this molecule to form well-defined supramolecular architectures in the solid state and in solution. Techniques such as X-ray crystallography and scanning tunneling microscopy could be employed to visualize these assemblies. Understanding the factors that govern the self-assembly process is crucial for designing functional supramolecular materials.

The exploration of this compound as a host molecule in host-guest chemistry is another largely unexplored area. youtube.com Its rigid cavity-like structure might allow it to encapsulate smaller guest molecules, leading to applications in sensing, separation, or drug delivery. The binding of guest molecules could be driven by a combination of hydrophobic and electrostatic interactions. The use of cyclodextrins as hosts for related cyclohexanone derivatives has been demonstrated, suggesting that the reverse scenario is also plausible. nih.govnih.govrsc.org

The design of supramolecular polymers based on non-covalent interactions involving this molecule is also a promising avenue. By introducing complementary recognition motifs, it may be possible to create self-healing materials or stimuli-responsive gels.

Role in Catalysis as a Ligand or Precursor to Catalytic Species

As a ligand , the oxygen atom of the carbonyl group can coordinate to a metal center. The bulky cyclohexylidene groups could create a specific steric environment around the metal, influencing the selectivity of catalytic reactions. Research should focus on the synthesis and characterization of metal complexes of this ligand and their application in catalytic transformations such as hydrogenations, oxidations, or cross-coupling reactions. The synthesis of metal complexes with related cyclohexane-1,3-dione ligands has been reported, providing a starting point for this line of inquiry. mdpi.com

Furthermore, this compound could serve as a precursor to more complex catalytic species . For instance, it could be transformed into chiral diols or amino alcohols, which are valuable ligands for asymmetric catalysis. The rigid backbone of the molecule could impart high levels of stereocontrol in such catalytic systems.

The investigation of this molecule in organocatalysis should not be overlooked. Its derivatives could potentially act as Lewis bases or Brønsted bases, catalyzing a variety of organic reactions. The steric hindrance provided by the cyclohexylidene groups could play a crucial role in achieving high selectivity. The catalytic activity of related cyclohexane (B81311) derivatives in oxidation reactions has been documented and provides a rationale for exploring this compound in similar contexts. ulisboa.ptsemanticscholar.orgresearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 2,6-Di(cyclohexylidene)cyclohexan-1-one and its derivatives?

- Methodology : A common synthesis involves a Claisen-Schmidt condensation reaction. For example, reacting 4-methylbenzaldehyde (12 mmol) with cyclohexanone (6 mmol) in ethanol under basic conditions (40% NaOH) with reflux for 4 hours. The reaction is monitored via TLC, and the product is isolated by ice-cold precipitation . Derivatives can be synthesized by varying aldehydes (e.g., 2-fluoro-5-methoxybenzaldehyde) to tune electronic properties .

- Key Parameters :

- Molar Ratio : 2:1 (aldehyde:ketone).

- Catalyst : NaOH (40% aqueous).

- Reaction Time : 4–6 hours under reflux.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

-

NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexanone carbonyl at δ 200–210 ppm) .

-

IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹) .

-

X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with α = 90.195°, β = 100.568°, γ = 92.934°) .

Technique Key Data Reference ¹H NMR Aromatic protons, cyclohexylidene integration X-ray Diffraction Unit cell dimensions (a = 9.23 Å, b = 9.76 Å)

Advanced Research Questions

Q. How does this compound function as a fluorescence-on sensor for Cr³+ in aqueous media?

Q. What crystallographic discrepancies arise in derivatives of this compound?

- Data Contradictions : Substituents significantly alter crystal packing. For example, 2-fluoro-5-methoxy derivatives exhibit triclinic symmetry (space group P1) with a density of 1.407 g/cm³, whereas non-fluorinated analogs adopt monoclinic systems .

- Resolution : Refinement using SHELXL-97 software (R-factor = 0.057) resolves bond-length mismatches (±0.02 Å) caused by steric hindrance .

Q. How do reaction conditions influence the regioselectivity of cross-conjugated aldol adducts in related cyclohexanone derivatives?

- Kinetic Insights :

- Catalyst Effects : NaOH promotes aldol condensation, while acidic conditions favor Michael addition.

- Steric Control : Bulky substituents (e.g., 4-dimethylamino groups) direct regioselectivity toward spirocyclic products (yield: 72–85%) .

- Optimization Strategies :

Vary solvent polarity (ethanol vs. DMF) and reaction time (2–8 hours) to minimize byproducts like 1,3-dialkylpyrimidines .

- Optimization Strategies :

Methodological Challenges and Solutions

Q. How can researchers resolve inconsistencies in fluorescence quantum yield measurements for this compound-based sensors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.